![molecular formula C18H24N6 B5568876 5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)
5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Anticancer Potential
- Synthesis of Potential Anticancer Agents : Research on imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are structurally similar to the compound , has shown significant antitumor activity in mice. These compounds are synthesized through cyclization of diamino pyridines and oxidative cyclization with aryl aldehydes, indicating a route for creating analogous compounds with potential anticancer applications (Carroll Temple et al., 1987).
Heterocyclic Chemistry and Antibacterial Applications
- Synthesis of Heterocyclic Compounds : Research involving the synthesis of 1-functionalized imidazo[1,5-a]pyrazolo[5,1-c]pyrazines has demonstrated the potential for creating novel heterocyclic compounds that may have various scientific applications, including as antibacterial agents. These compounds were synthesized from chloropyrazolo[1,5-a]pyrazines, indicating the versatility of pyrazolo[1,5-a]pyrimidine analogs in chemical synthesis (N. M. Tsizorik et al., 2018).
Novel Synthesis Methods and Biological Activities
- Ultrasound-assisted Synthesis : A study on the ultrasound-assisted synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives represents a novel method that could be applied to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This method is efficient and avoids traditional purification, suggesting a potential avenue for synthesizing novel compounds with biological activity (Yi Zou et al., 2012).
Synthesis and Characterization of Novel Compounds
- Microwave Irradiation Synthesis : The combinatorial library of fused pyran derivatives synthesized under microwave irradiation showcases an innovative approach to chemical synthesis that could be relevant for creating pyrazolo[1,5-a]pyrimidine derivatives with potential antibacterial, antituberculosis, and antimalarial activities (Piyush N. Kalaria et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-ethyl-7-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6/c1-3-16-12-18(24-17(21-16)4-7-20-24)22-9-5-15(6-10-22)13-23-11-8-19-14(23)2/h4,7-8,11-12,15H,3,5-6,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLAXNACDAKNJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=NN2C(=C1)N3CCC(CC3)CN4C=CN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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